molecular formula C10H16O2 B1427204 3-(Oxolan-3-yl)cyclohexan-1-one CAS No. 545386-04-7

3-(Oxolan-3-yl)cyclohexan-1-one

Cat. No. B1427204
M. Wt: 168.23 g/mol
InChI Key: XEQCOGGFZQKWQM-UHFFFAOYSA-N
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Description

3-(Oxolan-3-yl)cyclohexan-1-one, also known as 3-Oxolane-3-cyclohexyl ketone or 3-OCCK, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of cyclohexanone derivatives and has a molecular formula of C12H20O2.

Scientific Research Applications

  • “3-(Oxolan-3-yl)cyclohexan-1-one” is a chemical compound with the CAS Number: 545386-04-7 . It has a molecular weight of 168.24 .
  • It’s a liquid at room temperature and should be stored at 4°C .
  • It’s used in the field of organic synthesis .

In a study titled “A Low-Cost and Scalable Synthesis of a Cyclohexanone-Related Bifunctional Building Block”, a practical route to 2-(2-(2-methyl-1,3-dioxolan-2-yl)ethyl)-cyclohexan-1-one was developed . This compound is similar to “3-(Oxolan-3-yl)cyclohexan-1-one” and might have similar applications. The study involved the use of inexpensive starting materials/reagents and readily attainable reaction conditions . The overall transformation was achieved in 53% yield with one chromatographic purification .

    Organic Synthesis

    “3-(Oxolan-3-yl)cyclohexan-1-one” is used in the field of organic synthesis . It’s a liquid at room temperature and should be stored at 4°C .

    Base-promoted Fused β-carboline Formation

    A study titled “Base-promoted fused β-carboline formation from 2-(1H-indol-3-yl)cyclohexan-1-ones, aldehydes and ammonium salts” has been developed . In this cascade reaction, ammonium salts served as a convenient nitrogen source and simultaneously played an important role in selectivity control, which can efficiently afford two different types of β-carbolines in satisfactory yields .

  • “3-(Oxolan-3-yl)cyclohexan-1-one” is a chemical compound with the CAS Number: 545386-04-7 . It has a molecular weight of 168.24 .
  • It’s a liquid at room temperature and should be stored at 4°C .
  • It’s used in the field of organic synthesis .

properties

IUPAC Name

3-(oxolan-3-yl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQCOGGFZQKWQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)C2CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Oxolan-3-yl)cyclohexan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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